molecular formula C16H17FN5O9PS B12068274 Adenosine-5'-(4-fluorosulfonylphenylphosphate)

Adenosine-5'-(4-fluorosulfonylphenylphosphate)

Cat. No.: B12068274
M. Wt: 505.4 g/mol
InChI Key: KEAQYRFZVLMXRW-UHFFFAOYSA-N
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Description

Adenosine-5’-(4-fluorosulfonylphenylphosphate) is a significant compound in the biomedical field, particularly known for its role in studying the enzymatic activity of protein tyrosine phosphatases (PTPs). This compound is instrumental in research related to diseases such as cancer, autoimmune disorders, and diabetes, where PTP dysregulation is a key factor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-5’-(4-fluorosulfonylphenylphosphate) typically involves the phosphorylation of adenosine derivatives. The process begins with the protection of the hydroxyl groups on the adenosine molecule, followed by the introduction of the 4-fluorosulfonylphenyl group through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of Adenosine-5’-(4-fluorosulfonylphenylphosphate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-(4-fluorosulfonylphenylphosphate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted phenylphosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Adenosine-5’-(4-fluorosulfonylphenylphosphate) is extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). This inhibition is crucial for studying signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound is also used in:

    Chemistry: As a reagent for synthesizing other nucleotide analogs.

    Biology: To investigate cellular signaling mechanisms.

    Medicine: In the development of therapeutic agents targeting PTPs for treating diseases like cancer and autoimmune disorders.

    Industry: For quality control and assay development in pharmaceutical research.

Mechanism of Action

The mechanism by which Adenosine-5’-(4-fluorosulfonylphenylphosphate) exerts its effects involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of PTPs, preventing the dephosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that regulate cell proliferation and survival, making it a valuable tool for studying diseases characterized by abnormal PTP activity.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine-5’-(4-chlorosulfonylphenylphosphate)
  • Adenosine-5’-(4-bromosulfonylphenylphosphate)
  • Adenosine-5’-(4-methylsulfonylphenylphosphate)

Uniqueness

Adenosine-5’-(4-fluorosulfonylphenylphosphate) is unique due to its specific fluorosulfonyl group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly effective in inhibiting PTPs and useful in a wide range of biochemical and medical research applications.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAQYRFZVLMXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN5O9PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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